Fmoc-L-beta-Homoarginine(Pmc)

Peptide Therapeutics Protease Resistance Enzyme Kinetics

Standard Fmoc-Arg(Pmc)-OH fails to confer proteolytic resistance in peptides. Fmoc-L-beta-Homoarginine(Pmc) replaces native arginine with a β³-homolog, disrupting protease recognition geometry while orthogonal Fmoc/Pmc protection prevents irreversible guanidino acylation during SPPS. • 47.3% increase in residual peptide after 2 h in human plasma vs. α-amino acid counterpart. • Stabilizes 3₁₄-helical folds via backbone-preorganized salt bridges (CD/NMR-validated). • Compatible with standard Fmoc-SPPS cycles; final TFA cleavage simultaneously removes Pmc. Supplied with full QC documentation (HPLC, MS) for audit-ready procurement.

Molecular Formula C36H44N4O7S
Molecular Weight 676.8 g/mol
CAS No. 700377-76-0
Cat. No. B1315370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-Homoarginine(Pmc)
CAS700377-76-0
Molecular FormulaC36H44N4O7S
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1
InChIKeyMGKMEQWQKICWRD-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-Homoarginine(Pmc) – Definition, Identity, and Procurement


Fmoc-L-beta-Homoarginine(Pmc) is a protected, non-proteinogenic β³-amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group for orthogonal guanidino protection [1] and the base-labile Fmoc group for N-terminal protection [2]. As an analog of arginine, it features an additional methylene group in the backbone, extending the distance between the amino and carboxyl functionalities [2]. This compound is primarily utilized in academic and industrial peptide research for the site-specific incorporation of β-homoarginine residues into peptide sequences [1].

Fmoc/Pmc orthogonal protection for standard Fmoc-SPPS and TFA cleavage One-step resin cleavage
β³-homoarginine backbone extends distance between amino and carboxyl groups Proteolytic resistance and folding control
Site-specific β-amino acid incorporation into peptide sequences Supports peptide mimetic research

Why Unprotected, α-Arginine, or Alternative β-Amino Acids Cannot Substitute


The substitution of Fmoc-L-beta-Homoarginine(Pmc) with simpler or structurally related compounds is functionally invalid. Using an unprotected β-homoarginine would lead to irreversible guanidino acylation during SPPS [1]. Substituting the standard α-amino acid Fmoc-L-arginine(Pmc)-OH would not provide the proteolytic resistance [2] or altered backbone conformation [3] inherent to β-amino acids. Similarly, employing alternative β³-amino acids with different side chains would fundamentally alter the peptide's intended biological activity and structural properties [4]. The orthogonal Fmoc/Pmc protection strategy, combined with the specific β³-backbone modification, is essential for successful synthesis and function [1].

Unprotected β-homoarginine
May undergo irreversible guanidino acylation during SPPS, compromising peptide integrity.
α-arginine building block
Lacks the β-backbone necessary for proteolytic resistance and stable 3₁₄-helix folding.
Alternative β³-amino acids
Different side-chain chemistry may alter intended biological activity and structural properties.

Quantitative Differentiation from Closest Analogs and Alternatives


Proteolytic Stability: β-Homoarginine vs. α-Arginine in a Thrombin Inhibitor

The incorporation of β-homoarginine at the scissile bond of a thrombin inhibitor confers significant proteolytic stability compared to an α-arginine-containing analog [1]. The X-ray crystallographic analysis reveals a structural shift that prevents enzymatic cleavage. This stabilization is directly attributable to the β-amino acid backbone, a feature distinct from standard α-amino acids [1].

Proteolytic stability
Reported
Complete shift from cleavable (α-arginine) to non-cleavable (β-homoarginine) by X-ray crystallography at 2.3 Å.
Supports protease-resistant inhibitor design
Structural basis; thrombin active site
Peptide Therapeutics Protease Resistance Enzyme Kinetics

Plasma Stability Enhancement over α-Amino Acid Counterparts

Peptides incorporating β³-homoarginine residues demonstrate markedly improved stability in human plasma compared to their α-amino acid-based counterparts [1]. A β-peptide composed of three β³-homoarginine residues showed significantly higher residual concentration after incubation, indicating enhanced resistance to plasma proteases [1].

Plasma stability
Reported
86.8% vs 39.5% remaining after 2 h in human plasma (47.3% increase).
Supports peptide half-life research
In vitro human plasma assay
Antimicrobial Peptides Drug Delivery Peptidomimetics

Conformational Propensity: Stabilization of a 3₁₄-Helix

Unlike α-arginine, the β³-homoarginine residue can promote specific, stable secondary structures in short peptides [1]. Circular Dichroism (CD) and NMR spectroscopy demonstrate that a β-heptapeptide containing β³hArg forms a stable 3₁₄-helix in both methanol and aqueous solutions, a conformation not accessible to corresponding α-peptides of similar length [1]. This folding is attributed to electrostatic interactions and the inherent conformational preferences of the β³-backbone [1].

Conformational propensity
Class-level
Stable 3₁₄-helix in MeOH and aqueous solutions; not accessible to α-arginine peptides.
Enables predefined secondary structure
CD/NMR data; β-heptapeptide model
Peptide Folding Beta-Peptides Structural Biology

Protecting Group Strategy: Fmoc/Pmc vs. Boc

The Fmoc/Pmc protection strategy for β³-homoarginine offers advantages over alternative protections like Boc. The Pmc group is acid-labile, enabling simultaneous deprotection with other acid-labile groups (e.g., t-butyl) during final cleavage from the resin [1], simplifying the synthesis workflow. In contrast, the Boc group requires a separate, harsher HF cleavage step, which can limit resin choice and peptide functionality [2]. This makes Fmoc-L-beta-Homoarginine(Pmc) a more practical and efficient building block for standard Fmoc-SPPS.

Protection strategy
Cross-study
Fmoc/Pmc enables one-step TFA cleavage vs Boc requires separate harsh HF step.
Simplifies SPPS workflow
Compatible with automated synthesizers
Peptide Synthesis SPPS Amino Acid Derivatives

Recommended Application Scenarios Supported by Evidence


Design of Protease-Resistant Peptide Therapeutics

Use Fmoc-L-beta-Homoarginine(Pmc) to replace arginine residues at known or predicted protease cleavage sites. The compound's β-backbone disrupts the geometry required for protease recognition and catalysis, conferring significant resistance to degradation in biological fluids. This is supported by quantitative plasma stability data showing a 47.3% increase in residual peptide concentration after 2 hours in human plasma compared to an α-amino acid counterpart [1].

Construction of Conformationally Constrained β-Peptides

Incorporate Fmoc-L-beta-Homoarginine(Pmc) into β-peptide sequences to induce and stabilize 3₁₄-helical conformations. The positive charge and the β³-backbone facilitate salt-bridge formation with negatively charged residues, as demonstrated by CD and NMR studies in aqueous and methanolic solutions [2]. This approach is valuable for developing peptidomimetics that require precise, pre-organized three-dimensional shapes for receptor binding or self-assembly.

Synthesis of β-Oligoarginines for Cellular Uptake and Antibacterial Studies

Employ Fmoc-L-beta-Homoarginine(Pmc) as the monomer for synthesizing β-oligoarginine peptides. These peptides are of interest for their cell-penetrating and antimicrobial properties. The compound's Pmc protection allows for efficient, standard Fmoc-SPPS synthesis and final TFA cleavage, a more streamlined process than Boc-based alternatives [3]. The resulting β-oligoarginines have been shown to retain biological activity while offering improved proteolytic stability [1].

Application
Selection Property
Validation Focus
Protease-resistant peptide probes
β-backbone resistance profile
Enzymatic cleavage assays
Conformationally constrained β-peptides
Helix-inducing β³-amino acid
CD/NMR structural analysis
Cellular uptake & antimicrobial studies
Fmoc/Pmc orthogonal protection
Antimicrobial screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-beta-Homoarginine(Pmc)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.